Olanzapine Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olanzapine Dimer Impurity is a compound related to Olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. This impurity is formed during the synthesis of Olanzapine and is characterized by its unique chemical structure, which includes a dimeric form of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine Dimer Impurity involves the reaction of Olanzapine with specific reagents under controlled conditions. One common method includes the methylation of Olanzapine using dimethyl sulfate. The reaction is typically carried out in a solvent such as dichloromethane at a temperature of around 35°C. The product is then purified through techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor the levels of impurities during production .
Chemical Reactions Analysis
Types of Reactions
Olanzapine Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Olanzapine, each with unique chemical properties. These derivatives are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Olanzapine Dimer Impurity has several scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and characterization of related compounds.
Biology: It helps in understanding the metabolic pathways and interactions of Olanzapine in biological systems.
Medicine: It is studied for its potential effects and interactions with other drugs.
Industry: It is used in quality control and regulatory compliance to ensure the purity of pharmaceutical products
Mechanism of Action
The mechanism of action of Olanzapine Dimer Impurity involves its interaction with various neuronal receptors. It acts as an antagonist to multiple receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors. These interactions influence the compound’s pharmacological profile and its effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Olanzapine Dimer Impurity include:
- N-Desmethyl Olanzapine
- Olanzapine Amine Impurity
- Olanzapine Amino Methanone Impurity
- Olanzapine EP Impurity A
- Olanzapine EP Impurity B
- Olanzapine EP Impurity C
- Olanzapine EP Impurity D
Uniqueness
This compound is unique due to its dimeric structure, which distinguishes it from other related impurities. This structural difference can lead to variations in its chemical reactivity, pharmacological effects, and interactions with biological systems .
Properties
Molecular Formula |
C29H28N6S2 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-10-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C29H28N6S2/c1-18-16-20-27(30-22-8-4-5-9-23(22)32-28(20)36-18)35-25-11-7-6-10-24(25)31-26(21-17-19(2)37-29(21)35)34-14-12-33(3)13-15-34/h4-11,16-17,32H,12-15H2,1-3H3 |
InChI Key |
UBSHLCBVDMVBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4C5=CC=CC=C5N=C(C6=C4SC(=C6)C)N7CCN(CC7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.